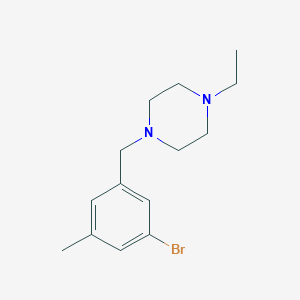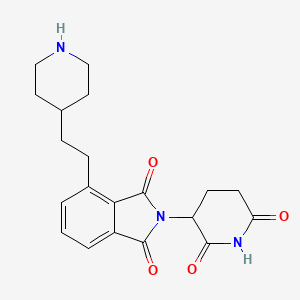
2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a piperidine ring and an isoindoline-1,3-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the isoindoline-1,3-dione intermediate.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Alcohol derivatives of the isoindoline-1,3-dione.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features provided by the piperidine and isoindoline-1,3-dione moieties.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Shares the isoindoline-1,3-dione structure but lacks the piperidine ring.
Lenalidomide: Similar to thalidomide but with additional functional groups that enhance its activity.
Pomalidomide: Another derivative of thalidomide with modifications that improve its efficacy and reduce side effects.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of the piperidine ring and the isoindoline-1,3-dione structure. This dual functionality provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C20H23N3O4 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(2-piperidin-4-ylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H23N3O4/c24-16-7-6-15(18(25)22-16)23-19(26)14-3-1-2-13(17(14)20(23)27)5-4-12-8-10-21-11-9-12/h1-3,12,15,21H,4-11H2,(H,22,24,25) |
Clé InChI |
LVVMNUUOFQNDHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCC4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
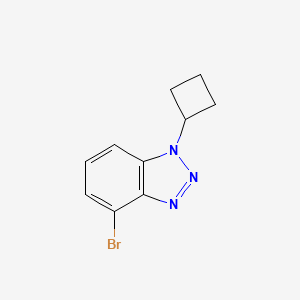

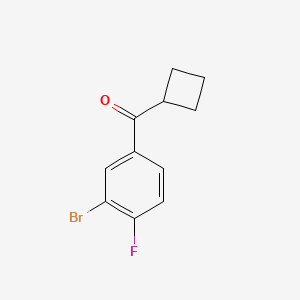




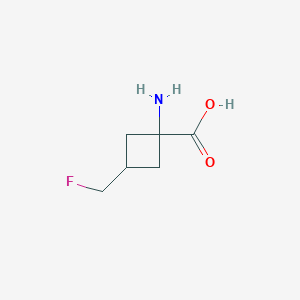
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
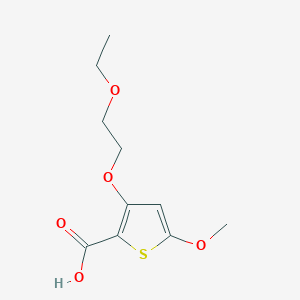
![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)
